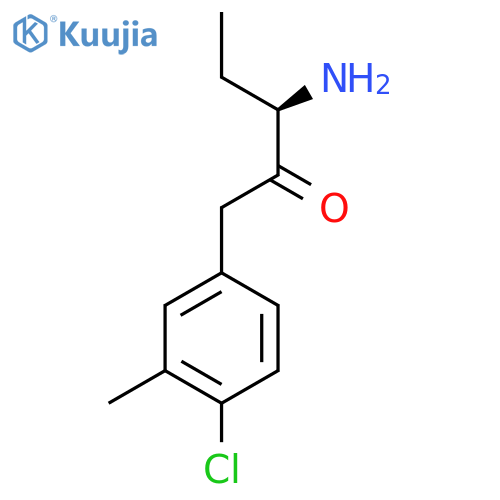Cas no 2171178-11-1 ((3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one)

2171178-11-1 structure
商品名:(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one 化学的及び物理的性質
名前と識別子
-
- (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one
- EN300-1283258
- 2171178-11-1
-
- インチ: 1S/C12H16ClNO/c1-3-11(14)12(15)7-9-4-5-10(13)8(2)6-9/h4-6,11H,3,7,14H2,1-2H3/t11-/m1/s1
- InChIKey: JGTRSSNYWKSACY-LLVKDONJSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC([C@@H](CC)N)=O
計算された属性
- せいみつぶんしりょう: 225.0920418g/mol
- どういたいしつりょう: 225.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 43.1Ų
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283258-1.0g |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283258-5000mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-50mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-100mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-500mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-2500mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-250mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-10000mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1283258-1000mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 1000mg |
$1057.0 | 2023-10-01 |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
2171178-11-1 ((3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
